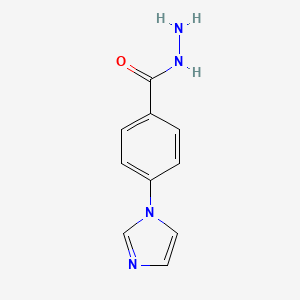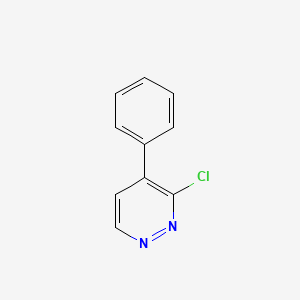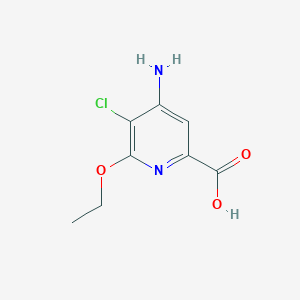
4-溴甲基喹啉
描述
4-(Bromomethyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline ring system with a bromomethyl group attached at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
科学研究应用
4-(Bromomethyl)quinoline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
4-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . The primary targets of quinoline derivatives are often dependent on the specific biological activity being exhibited. For example, in their role as antimicrobials, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
For instance, as antimicrobials, they inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
For example, they can inhibit DNA synthesis, affecting the replication and survival of bacteria .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely and are often optimized during drug development to improve bioavailability .
Result of Action
For example, as antimicrobials, they can lead to rapid bacterial death by inhibiting DNA synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)quinoline typically involves the bromination of 4-methylquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
4-Methylquinoline+NBS→4-(Bromomethyl)quinoline+Succinimide
Industrial Production Methods: Industrial production of 4-(Bromomethyl)quinoline may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: The bromomethyl group in 4-(Bromomethyl)quinoline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline-4-carboxaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 4-(Azidomethyl)quinoline, 4-(Thiophenylmethyl)quinoline.
Oxidation: Quinoline-4-carboxaldehyde.
Reduction: Tetrahydroquinoline derivatives.
相似化合物的比较
4-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylquinoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Quinoline-4-carboxaldehyde: An oxidation product of 4-(Bromomethyl)quinoline, used in different synthetic applications.
Uniqueness: 4-(Bromomethyl)quinoline is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
属性
IUPAC Name |
4-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQXVPCIRZUOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472348 | |
| Record name | 4-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-16-6 | |
| Record name | 4-(Bromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)



![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)

![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
